molecular formula C12H16O5 B1251997 7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione

7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione

Cat. No. B1251997
M. Wt: 240.25 g/mol
InChI Key: UJTPZWKMPAKALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione is a natural product found in Farrowia with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound has been synthesized through various methods, including reactions involving carboxylic acids and oxidation processes. For instance, Suzuki et al. (2001) detailed the synthesis of similar compounds using carboxylic acids and lead tetraacetate oxidation (Suzuki, Tanemura, Okada, Awaji, Shimizu, & Horaguchi, 2001).

  • Anticancer Properties : Some studies have investigated the anticancer properties of related compounds. Thi et al. (2015) synthesized benzo[g]isochromene-5,10-diones and found them to exhibit cytotoxic activity against various cancer cell lines (Thi, Vu Thi, Phuong, Nguyen, The Pham, Duc Vu, Depetter, Van Nguyen, & D’hooghe, 2015).

  • Natural Product Synthesis : Mondal et al. (2003) reported a method for synthesizing a compound similar to 7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione, emphasizing the importance of such compounds in mimicking natural products (Mondal, Nogami, Asao, & Yamamoto, 2003).

  • Pharmacological Applications : The compound and its derivatives have potential pharmacological applications. For example, studies on similar compounds have shown antifungal and antimicrobial activities, as reported by Wang et al. (2012) in their study on polyketides (Wang, Bao, Yang, Guo, Yang, Ren, Zhang, Dai, Guo, & Liu, 2012).

  • Photochemical Properties : Research by Hobel and Margaretha (1990) on similar compounds highlights the potential photochemical applications, examining the conversion of these compounds in different conditions (Hobel & Margaretha, 1990).

  • Antiviral Activity : Zhang et al. (2016) discovered compounds with structures similar to 7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione that exhibit antiviral properties, particularly against influenza A virus (Zhang, Huang, Li, Wei, Fang, Xie, Lin, Wu, & He, 2016).

properties

Product Name

7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione

InChI

InChI=1S/C12H16O5/c1-2-3-6-4-7-8(13)5-9(14)11(15)10(7)12(16)17-6/h6,9,11,14-15H,2-5H2,1H3

InChI Key

UJTPZWKMPAKALM-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2=C(C(C(CC2=O)O)O)C(=O)O1

synonyms

EI-1941-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

EI-1941-3 is prepared from EI-1941-2 stored at room temperature in the dry state. EI-1941-2 (80 mg) which had been stored was dissolved in 4 ml of methanol. The solution was divided into two portions (2 ml each) and each portion was passed through HPLC column (D-ODS-5-B S-5 120A, YMC). Elution was carried out with 30% acetonitrile at a flow rate of 20 ml/min to separate EI-1941-2-containing fractions and EI-1941-3-containing fractions. The EI-1941-3-containing fractions were combined and concentrated to dryness under reduced pressure to give 13 mg of EI-1941-3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
120A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione
Reactant of Route 2
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione
Reactant of Route 3
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione
Reactant of Route 4
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione
Reactant of Route 5
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione
Reactant of Route 6
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione

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